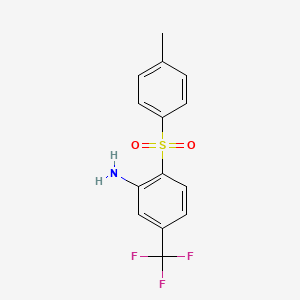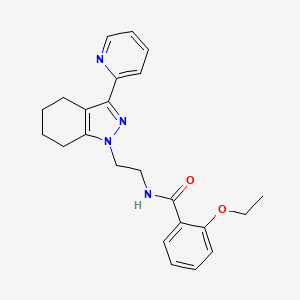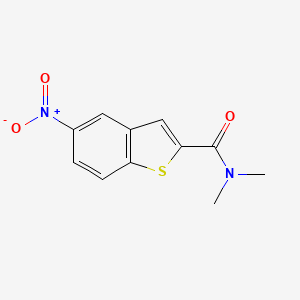
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a chemical entity that can be synthesized through a series of organic reactions. The structure of the compound suggests it contains multiple functional groups, including oxalamide, methoxy, and phenyl groups, which may contribute to its chemical behavior and properties.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could potentially be adapted for the synthesis of N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides and is described as operationally simple and high yielding .
Molecular Structure Analysis
The molecular structure of oxalamides, in general, includes a central oxalamide moiety flanked by various aryl or alkyl substituents. The specific substituents in the compound of interest, such as the 3,4-dimethoxyphenyl and 2-methoxy-5-methylphenyl groups, would influence the overall molecular geometry, electronic distribution, and potential interaction sites for further chemical reactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, oxalamides generally exhibit properties influenced by their molecular structure. The presence of multiple methoxy groups would affect the compound's solubility in organic solvents, and the oxalamide group could contribute to hydrogen bonding, impacting its melting point and boiling point. The stability of the compound under various conditions, such as the presence of bases, could be inferred from related studies, such as the formation of a stable complex of a heterocycle with dimethylformamide .
Applications De Recherche Scientifique
Novel Synthetic Approaches
A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the application of complex oxalamides in synthesizing anthranilic acid derivatives and oxalamides through Meinwald rearrangement and new rearrangement sequences. This method is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides, which might include compounds similar to N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide (Mamedov et al., 2016).
Chemical Structure Analysis
Martínez-Martínez et al. (1998) conducted a synthesis and structural investigation of symmetric and non-symmetric oxamides, including N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide. Their research focused on the stabilization of these compounds by intramolecular three-center hydrogen bonding, which is critical for understanding the chemical behavior and applications of such oxamide derivatives in various fields (Martínez-Martínez et al., 1998).
Metabolic Pathway Analysis
Nielsen et al. (2017) explored the metabolic pathways of NBOMe compounds, which share structural similarities with N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. Their study aimed to identify the cytochrome P450 enzymes involved in the metabolism of these compounds, providing insights into the biotransformations they undergo, including hydroxylation and O-demethylation. This research is relevant for understanding the metabolic fate and potential interactions of complex oxalamides in biological systems (Nielsen et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-12-5-7-16(26-2)14(9-12)22-20(25)19(24)21-11-15(23)13-6-8-17(27-3)18(10-13)28-4/h5-10,15,23H,11H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLLRUAEYPHIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

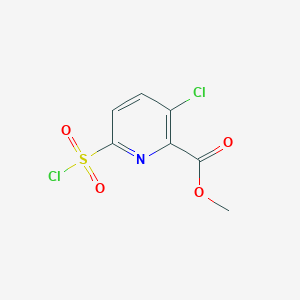
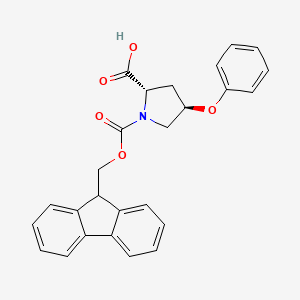
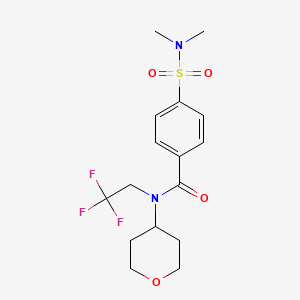
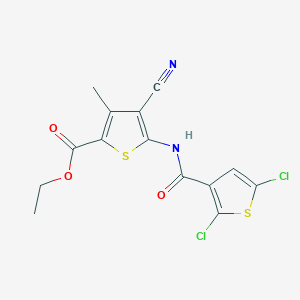
![5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2548918.png)
![ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2548919.png)
![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)
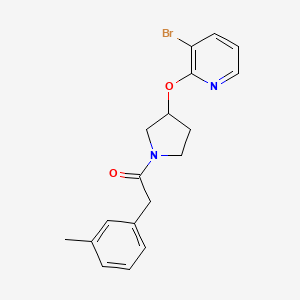
![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)
![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)
![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)
